((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol

Coordination Chemistry Ligand Design Dinucleating Ligand Synthesis

(((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol (CAS 81155-58-0; molecular formula C15H18N2O; molecular weight 242.32 g/mol) is a bifunctional organic molecule containing a secondary amine bridge linking a 3-(aminomethyl)benzyl moiety to a 2-hydroxybenzyl (phenol) moiety. It belongs to the class of aminomethylated phenols—compounds valued as versatile building blocks for ligands in coordination chemistry and as intermediates in organic synthesis.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 81155-58-0
Cat. No. B12665058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol
CAS81155-58-0
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCC2=CC=CC(=C2)CN)O
InChIInChI=1S/C15H18N2O/c16-9-12-4-3-5-13(8-12)10-17-11-14-6-1-2-7-15(14)18/h1-8,17-18H,9-11,16H2
InChIKeyJCYUGANPTPZBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(((3-(Aminomethyl)phenyl)methylamino)methyl)phenol (CAS 81155-58-0): Procurement-Relevant Compound Profile and Key Identifiers


(((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol (CAS 81155-58-0; molecular formula C15H18N2O; molecular weight 242.32 g/mol) is a bifunctional organic molecule containing a secondary amine bridge linking a 3-(aminomethyl)benzyl moiety to a 2-hydroxybenzyl (phenol) moiety. It belongs to the class of aminomethylated phenols—compounds valued as versatile building blocks for ligands in coordination chemistry and as intermediates in organic synthesis [1]. The presence of two chemically distinct amine groups (primary benzylamine and secondary benzylic amine) in addition to a phenolic hydroxyl group provides three potential coordination sites, making it structurally distinct from simpler mono-aminomethyl phenols or symmetric bis(aminomethyl)phenols . Its EINECS number is 279-697-0, and it is listed under the 9CI name Phenol,[[[[3-(aminomethyl)phenyl]methyl]amino]methyl]- .

Why Simple Aminomethylphenols Cannot Substitute for (((3-(Aminomethyl)phenyl)methylamino)methyl)phenol (81155-58-0) in Coordination and Synthetic Applications


Generic substitution with simpler aminomethylphenols—such as 2-(aminomethyl)phenol (2-HOBA, CAS 932-30-9), 3-(aminomethyl)phenol (CAS 73604-31-6), or symmetric 2,6-bis(aminomethyl)-4-methylphenol—fails to replicate the unique structural features of 81155-58-0. Simple mono-aminomethyl phenols possess only a single amine group (2 hydrogen bond donors, 2 acceptors) and lack the secondary amine bridge necessary for forming nonsymmetric dinucleating ligand architectures [1]. Symmetric bis(aminomethyl)phenols yields dinuclear complexes with identical coordination environments for both metal centers, which limits their utility in mimicking the asymmetric active sites of many metalloenzymes [2]. In contrast, compound 81155-58-0 provides two chemically distinct nitrogen donors (primary benzylamine and secondary amine) at different distances from the phenol oxygen, enabling the design of heterodinuclear complexes with differentiated metal-binding pockets—a capability that is structurally inaccessible to simpler in-class analogs .

Quantitative Differentiation of (((3-(Aminomethyl)phenyl)methylamino)methyl)phenol (81155-58-0) vs. In-Class Aminomethylphenol Analogs


Molecular Weight and Structural Complexity: 81155-58-0 vs. 2-(Aminomethyl)phenol and 3-(Aminomethyl)phenol

The molecular weight of 81155-58-0 (242.32 g/mol) is approximately 97% higher than that of the simpler mono-aminomethyl phenols 2-(aminomethyl)phenol (123.15 g/mol) and 3-(aminomethyl)phenol (123.15 g/mol), reflecting the presence of two aromatic rings connected by a secondary amine bridge [1]. This significantly larger scaffold accommodates two distinct metal-binding amine pockets, which the simpler analogs cannot provide. The structural complexity parameter (Cactvs) for 81155-58-0 is 235 vs. 85 for both mono-aminomethyl phenol comparators, quantitatively confirming its higher molecular intricacy .

Coordination Chemistry Ligand Design Dinucleating Ligand Synthesis

Hydrogen Bond Donor/Acceptor Count: Implications for Metal Coordination in 81155-58-0 vs. In-Class Analogs

Compound 81155-58-0 possesses 3 hydrogen bond donors (primary amine NH2, secondary amine NH, phenolic OH) and 3 hydrogen bond acceptors (amine N, secondary amine N, phenolic O) . In contrast, both 2-(aminomethyl)phenol and 3-(aminomethyl)phenol contain only 2 donors and 2 acceptors [1]. The additional donor and acceptor in 81155-58-0 arise from the secondary amine bridge, providing a third coordination-capable heteroatom that expands the ligand denticity from bidentate (in mono-aminomethyl phenols) to tridentate, enabling chelation of a single metal center through Nphenol,O,Nbenzyl triads or bridging two metal centers in a dinuclear arrangement [2].

Coordination Chemistry Supramolecular Chemistry Metal Complex Design

Rotatable Bond Flexibility: 81155-58-0 vs. 2-(Aminomethyl)phenol

Compound 81155-58-0 features 5 rotatable bonds, enabling substantial conformational freedom to adapt to different metal coordination geometries . By comparison, both 2-(aminomethyl)phenol and 3-(aminomethyl)phenol possess only 1 rotatable bond, severely limiting their ability to wrap around a metal center or bridge between two metal ions [1]. The 5-fold higher rotatable bond count in 81155-58-0 is a direct consequence of the secondary amine bridge linking two benzyl-type arms, providing the torsional flexibility necessary for adopting both 'end-off' and 'side-off' coordination modes—a critical property for designing dinuclear metal complexes with adjustable metal–metal distances [2].

Conformational Analysis Ligand Flexibility Metal Chelation

Lipophilicity Profile (XLogP3): Solubility and Membrane Partitioning Differentiation of 81155-58-0 vs. In-Class Analogs

The computed XLogP3 value for 81155-58-0 is 1.8, significantly higher than the XLogP3 values of 2-(aminomethyl)phenol (0.5) and 3-(aminomethyl)phenol (0.2) . This 3.6- to 9-fold increase in lipophilicity (depending on comparator) results from the presence of two aromatic rings and the extended hydrocarbon linker in 81155-58-0 [1]. Higher lipophilicity translates to increased solubility in organic solvents commonly used in coordination chemistry (e.g., dichloromethane, tetrahydrofuran) and improved partitioning in biphasic synthetic procedures, while the retained phenolic hydroxyl and amine groups maintain sufficient hydrophilicity to permit aqueous work-up and purification .

Lipophilicity Partition Coefficient Drug Design Intermediate

Topological Polar Surface Area (TPSA): Membrane Permeability Differentiation for Screening Cascade Applications

The topological polar surface area (TPSA) of 81155-58-0 is 58.3 Ų, compared to 46.3 Ų for both 2-(aminomethyl)phenol and 3-(aminomethyl)phenol . This 12.0 Ų (~26%) increase in TPSA arises from the additional nitrogen atom of the secondary amine linker. While both the target and the comparators fall within the generally acceptable range for blood-brain barrier penetration (typically TPSA < 90 Ų), the TPSA of 81155-58-0 remains below the 60 Ų threshold often used as a cutoff for good oral bioavailability in drug-like molecules [1]. This property profile—higher than mono-aminomethyl fragments but still within drug-like space—positions 81155-58-0 as a privileged fragment-sized scaffold for medicinal chemistry elaboration [2].

Drug Design ADME Prediction Fragment-Based Screening

Nonsymmetric Amine Architecture: Structural Prerequisite for Heterodinuclear Complex Formation Compared to Symmetric Bis(aminomethyl)phenols

Compound 81155-58-0 features a nonsymmetric amine architecture with two chemically distinct amino groups: a primary benzylamine (R-CH₂-NH₂) and a secondary amine (R-CH₂-NH-CH₂-R') bridging through a methylene spacer to the phenol ring . This is in direct contrast to symmetric diaminomethylated phenols such as 2,6-bis(aminomethyl)-4-methylphenol, which bear two identical primary aminomethyl groups at the 2- and 6-positions of a single phenol ring . Nonsymmetric diaminomethylated phenols have been demonstrated to yield heterodinuclear transition metal complexes with differentiated coordination environments, as exemplified by the isolation of a nonsymmetric dinuclear copper(II) complex (complex 26 in Lubben & Feringa, 1994), whereas symmetric bis(aminomethyl)phenols produce homodinuclear complexes with identical coordination geometries [1].

Heterodinuclear Complex Metalloenzyme Mimic Asymmetric Ligand Design

High-Impact Research and Industrial Application Scenarios for (((3-(Aminomethyl)phenyl)methylamino)methyl)phenol (81155-58-0) Based on Quantitative Differentiation


Synthesis of Nonsymmetric Dinuclear Metal Complexes as Metalloenzyme Active-Site Mimics

The nonsymmetric diamine architecture and tridentate (Nphenol,O,Nbenzyl) coordination capacity of 81155-58-0, supported by 5 rotatable bonds enabling conformational adaptation, makes it directly applicable as a building block for nonsymmetric dinucleating ligands . These ligands are used to construct heterodinuclear transition metal complexes that mimic the asymmetric bimetallic active sites of enzymes such as cytochrome c oxidase, methane monooxygenase, and ribonucleotide reductase. The published synthesis of nonsymmetric dinuclear copper(II) complex 26 from a structurally analogous diaminomethylated phenol (Lubben & Feringa, 1994) establishes the feasibility of this approach [1]. Procurement of 81155-58-0 enables the preparation of 'end-off' compartmental ligands bearing two chemically distinct metal-binding pockets, a capability that symmetric 2,6-bis(aminomethyl)-4-methylphenol cannot provide [2].

Fragment-Based Drug Discovery: Elaboration of a Privileged Phenol-Diamine Scaffold

With a molecular weight of 242.32 g/mol, XLogP3 of 1.8, TPSA of 58.3 Ų, and three hydrogen bond donors, 81155-58-0 occupies a favorable property space for fragment-based lead discovery programs . Its TPSA falls below the widely cited 60 Ų bioavailability threshold, while its molecular weight is within the fragment-sized range (typically < 300 Da). The presence of three synthetically addressable functional groups (primary amine, secondary amine, and phenolic hydroxyl) provides multiple vectors for parallel derivatization, enabling rapid exploration of structure–activity relationships [1]. This positions 81155-58-0 as a more versatile fragment hit than simpler mono-aminomethyl phenols, which offer only two derivatization points and a lower molecular complexity (complexity score 85 vs. 235) [2].

Organic Synthesis: Chemoselective Building Block for Multifunctional Ligand and Macrocycle Construction

The two chemically distinct amine groups of 81155-58-0—a primary benzylamine and a secondary amine—present differential nucleophilicities and pKa values that can be exploited for chemoselective derivatization . This enables sequential functionalization strategies (e.g., selective Boc protection of the primary amine followed by alkylation or acylation at the secondary amine) without requiring cumbersome orthogonal protecting group schemes. The compound's intermediate lipophilicity (XLogP3 = 1.8) ensures good solubility in organic solvents (DCM, THF) commonly used for amine functionalization, while the phenolic hydroxyl provides a third reactive handle for O-alkylation, esterification, or metal coordination [1]. This differentiated reactivity profile makes 81155-58-0 a strategic procurement choice over symmetric diaminomethyl phenols or simple benzylamines for the synthesis of multifunctional ligands, macrocycles, and chelating agents [2].

Water Treatment and Corrosion Inhibition: Aminomethylphenol-Based Additive Development

The listing of 81155-58-0 under EINECS 279-697-0 with application group 'Water treatment chemicals' points to its utility as an intermediate in the synthesis of aminomethylphenol-based additives. Aminomethylphenols have been investigated as ashless hydrocarbon additives and antioxidants, where the phenolic OH provides radical-scavenging activity while the amine groups contribute dispersant properties [1]. The higher molecular weight (242.32 g/mol) and dual-amine architecture of 81155-58-0, compared to simpler 2-(aminomethyl)phenol (123.15 g/mol), may confer advantages in thermal stability and reduced volatility for high-temperature applications [2].

Quote Request

Request a Quote for ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.